Ethyl 2-cyano-3-(pyridin-2-YL)acrylate

Catalog No.
S668776
CAS No.
2506-30-1
M.F
C11H10N2O2
M. Wt
202.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-cyano-3-(pyridin-2-YL)acrylate

CAS Number

2506-30-1

Product Name

Ethyl 2-cyano-3-(pyridin-2-YL)acrylate

IUPAC Name

ethyl 2-cyano-3-pyridin-2-ylprop-2-enoate

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)9(8-12)7-10-5-3-4-6-13-10/h3-7H,2H2,1H3

InChI Key

ZVPIXOUQAVXJRI-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=CC1=CC=CC=N1)C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=N1)C#N

Organic Synthesis

Field: Organic Chemistry

Methods: The typical procedure involves the reaction of Ethyl 2-cyano-3-(pyridin-2-YL)acrylate with various amines or metals under controlled conditions, often involving heating and the use of a catalyst.

Results: The synthesis often yields ligands that show selective binding to target metals, which can be quantified using spectroscopic methods like NMR or mass spectrometry .

Pharmaceutical Research

Field: Medicinal Chemistry

Methods: The compound is incorporated into larger drug molecules through reactions like alkylation or acylation, under strict Good Manufacturing Practice (GMP) conditions.

Results: The resulting pharmaceuticals are then tested for efficacy and safety in clinical trials, with outcomes measured in terms of patient health improvements and side effect profiles .

Polymer Chemistry

Field: Polymer Science

Methods: It is polymerized using methods like free radical polymerization or controlled radical polymerization techniques such as RAFT or ATRP.

Results: The polymers formed exhibit unique properties like enhanced thermal stability or electrical conductivity, which are characterized using techniques such as differential scanning calorimetry (DSC) or four-point probe measurements .

Analytical Chemistry

Field: Analytical Chemistry

Methods: It may be used in chromatographic techniques or as a derivatization agent to improve the detection of analytes in samples.

Results: The use of Ethyl 2-cyano-3-(pyridin-2-YL)acrylate in analytical methods often leads to increased sensitivity and specificity in the measurement of various compounds .

Biochemistry

Field: Biochemistry

Methods: The compound is used to modify enzymes or receptors, which can then be analyzed through assays to determine activity changes or binding affinities.

Results: Modifications with Ethyl 2-cyano-3-(pyridin-2-YL)acrylate can lead to significant insights into the function of biological molecules, with data often presented as changes in reaction rates or binding constants .

Materials Science

Field: Materials Science

Methods: Ethyl 2-cyano-3-(pyridin-2-YL)acrylate can be incorporated into materials through various chemical processes, including vapor deposition or blending with other materials.

Results: The incorporation of this compound into materials can result in improved properties like scratch resistance or electronic performance, which are evaluated using mechanical testing or electrical characterization techniques .

Catalysis Research

Field: Chemistry - Catalysis

Methods: It is used to synthesize catalysts by reacting with transition metals. The catalytic activity is then tested in various organic reactions.

Results: Catalysts containing Ethyl 2-cyano-3-(pyridin-2-YL)acrylate have shown to increase reaction rates and yields, with the performance data often analyzed through gas chromatography .

Agricultural Chemistry

Field: Agrochemistry

Methods: It is incorporated into larger molecules that exhibit desirable properties for pest and weed control. These compounds are tested in field trials.

Results: The synthesized agrochemicals demonstrate effectiveness in controlling specific pests or weeds, with their impact measured in terms of crop yield and quality .

Environmental Science

Field: Environmental Chemistry

Methods: The compound is integrated into sensor materials that change color or fluorescence upon contact with pollutants.

Results: Sensors developed using Ethyl 2-cyano-3-(pyridin-2-YL)acrylate have been successful in detecting low concentrations of pollutants, aiding in environmental monitoring efforts .

Nanotechnology

Field: Nanoscience

Methods: It is used in self-assembly processes to create nanofibers or nanoparticles, which are characterized using electron microscopy.

Results: The resulting nanomaterials exhibit unique properties like high surface area and reactivity, which are quantified using surface analysis techniques .

Food Chemistry

Field: Food Science

Methods: The compound is incorporated into polymers that are then used to create packaging films. These films are tested for their ability to preserve food quality.

Results: Packaging materials containing this compound have shown to improve the preservation of food items by inhibiting microbial growth and oxidation .

Cosmetic Chemistry

Field: Cosmetic Science

Methods: The compound is reacted with other chemicals to produce ingredients that target skin concerns like aging or pigmentation.

Results: Skincare products formulated with ingredients derived from Ethyl 2-cyano-3-(pyridin-2-YL)acrylate have shown promising results in clinical tests, improving skin texture and appearance .

Ethyl 2-cyano-3-(pyridin-2-YL)acrylate is an organic compound characterized by its unique structure, which includes a cyano group and a pyridine ring. Its molecular formula is C11H10N2O2C_{11}H_{10}N_{2}O_{2}, and it has a molecular weight of approximately 202.21 g/mol. This compound appears as a pale yellow solid and is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and ability to form various derivatives.

  • Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, allowing for the formation of various derivatives. Common reagents include Grignard reagents or organolithium compounds.
  • Electrophilic Substitution: The pyridinyl group can undergo electrophilic substitution reactions, facilitating further functionalization of the compound using halogens or nitrating agents.
  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid derivative.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in drug discovery.

Research indicates that ethyl 2-cyano-3-(pyridin-2-YL)acrylate possesses notable biological activities. The mechanism of action likely involves the electrophilic nature of the cyano group, which can interact with nucleophilic sites on proteins, potentially altering their function. Such interactions may modulate enzyme activity or receptor binding, suggesting therapeutic potential in various biological pathways.

The synthesis of ethyl 2-cyano-3-(pyridin-2-YL)acrylate can be achieved through several methods:

  • Knoevenagel Condensation: A common method involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 2-pyridinecarboxaldehyde in the presence of a base such as piperidine or pyridine. This reaction typically proceeds under reflux conditions in solvents like ethanol or methanol.
  • Continuous Flow Processes: In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors to facilitate large-scale production while maintaining product purity.

Ethyl 2-cyano-3-(pyridin-2-YL)acrylate finds diverse applications across various fields:

  • Organic Synthesis: It serves as a crucial building block in synthesizing complex organic molecules, including functionalized selenophenes.
  • Medicinal Chemistry: Due to its biological activity, it may be explored for pharmaceutical applications, particularly against microbial infections.

Studies on ethyl 2-cyano-3-(pyridin-2-YL)acrylate have focused on its interactions with biological macromolecules. Its electrophilic nature allows it to form bonds with nucleophilic sites on proteins, potentially leading to modulation of enzyme activity or receptor binding. Such investigations are essential for understanding how this compound can be optimized for therapeutic use .

Several compounds share structural similarities with ethyl 2-cyano-3-(pyridin-2-YL)acrylate. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeatureUnique Aspects
Ethyl 2-cyano-3-(4-pyridinyl)acrylateCyano group, pyridine ringNotable antimicrobial activity
Ethyl 2-cyano-3-(3-pyridinyl)acrylateCyano group, pyridine ringDifferent biological activity profile
Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoateContains a thiophene ringDistinct electronic properties compared to pyridine
Ethyl 2-cyano-3-(furan-2-yl)acrylateContains a furan ringPotential use in anti-inflammatory applications

The uniqueness of ethyl 2-cyano-3-(pyridin-2-YL)acrylate lies primarily in its specific structural features that confer distinct biological activities compared to other similar compounds. Its ability to engage in diverse

XLogP3

1.5

Dates

Last modified: 04-14-2024

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